6-Azido-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole
Description
Key Structural Features:
Bond Lengths and Angles:
| Parameter | Value (Å/°) | Reference |
|---|---|---|
| C1–O1 (furan) | 1.412 | |
| C2–O12 (dioxolane) | 1.404 | |
| N3–N2–N1 (azide) | 1.23 ± 0.01 | |
| Dihedral angle (furan/dioxolane) | 67.1° |
The stereochemistry is stabilized by non-covalent interactions , including C–H···O hydrogen bonds between the azido group and dioxolane oxygen.
Crystallographic Analysis of Furo-Dioxolane Frameworks
X-ray diffraction studies of analogous compounds reveal:
Unit Cell Parameters (Representative Example):
| Parameter | Value |
|---|---|
| Space group | P2₁2₁2₁ |
| a, b, c (Å) | 8.21, 10.34, 14.56 |
| α, β, γ (°) | 90, 90, 90 |
Key Observations:
- The fused dioxolane ring adopts an envelope conformation , with O14 displaced by 0.422 Å from the plane.
- The azido group participates in N–H···O hydrogen bonds (2.51 Å, 167°), forming chains along the b-axis.
- Methyl groups at C2 and C2' create a hydrophobic pocket , influencing crystal packing.
Conformational Dynamics in Solution and Solid States
The compound exhibits distinct behaviors in different phases:
Solid-State Conformation:
Comparative Analysis:
| Property | Solid-State | Solution-State |
|---|---|---|
| Furanose conformation | C3-exo envelope | Rapid interconversion |
| Dioxolane ring | Planar | Chair-boat transitions |
| Azido group | Fixed orientation | Free rotation |
This duality highlights the compound’s adaptability in synthetic and biological contexts.
Properties
CAS No. |
13964-23-3 |
|---|---|
Molecular Formula |
C12H19N3O5 |
Molecular Weight |
285.30 g/mol |
IUPAC Name |
(3aR,5S,6S,6aR)-6-azido-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole |
InChI |
InChI=1S/C12H19N3O5/c1-11(2)16-5-6(18-11)8-7(14-15-13)9-10(17-8)20-12(3,4)19-9/h6-10H,5H2,1-4H3/t6-,7+,8-,9-,10-/m1/s1 |
InChI Key |
UZVCUNUCGITLER-JDDHQFAOSA-N |
SMILES |
CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)N=[N+]=[N-])C |
Isomeric SMILES |
CC1(OC[C@@H](O1)[C@@H]2[C@@H]([C@@H]3[C@H](O2)OC(O3)(C)C)N=[N+]=[N-])C |
Canonical SMILES |
CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)N=[N+]=[N-])C |
Synonyms |
3-Azido-3-deoxy-1,2:5,6-bis-O-(1-methylethylidene)-α-D-glucofuranose; |
Origin of Product |
United States |
Preparation Methods
Core Tetrahydrofuro[2,3-d] Dioxole Synthesis
The tetrahydrofurodioxole scaffold is typically constructed via acid-catalyzed cyclization of diol derivatives. A representative method involves:
-
Starting Material : Adenosine or related glycosides (due to inherent diol functionality) .
-
Reaction Conditions :
-
Mechanism : TFA protonates the aldehyde, facilitating nucleophilic attack by the diol’s hydroxyl groups to form the fused dioxolane and furan rings .
Introduction of the Azido Group
Azido functionalization at position 6 is achieved via nucleophilic substitution or diazotransfer. Key protocols include:
-
Substitution of Halides :
-
Diazotransfer :
Example :
Installation of the 2,2-Dimethyl-1,3-Dioxolane Moiety
The dioxolane group is introduced via acetal protection of a vicinal diol:
-
Reagents :
-
Conditions :
Stereochemical Control and Isomer Separation
The synthesis often produces cis/trans diastereomers requiring resolution:
-
Crystallization :
-
Dynamic Kinetic Resolution :
Optimized Conditions :
Final Purification Strategies
-
Chromatography :
-
Distillation :
Challenges and Mitigation
-
Azide Stability :
-
Moisture Sensitivity :
-
Regioselectivity :
Scalability and Industrial Adaptations
-
Batch Size :
-
Cost Reduction :
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
6-Azido-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The azido group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and oxidizing agents like potassium permanganate (KMnO₄) for oxidation. Substitution reactions often involve nucleophiles such as sodium azide (NaN₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azido group typically yields an amine, while oxidation can produce various oxygenated derivatives.
Scientific Research Applications
6-Azido-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and complex molecules.
Biology: The compound’s azido group makes it useful in bioconjugation reactions, where it can be linked to biomolecules for imaging or therapeutic purposes.
Industry: Used in the production of specialized polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Azido-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole depends on its specific application. In bioconjugation, the azido group reacts with alkyne groups in a click chemistry reaction, forming stable triazole linkages. This reaction is highly specific and efficient, making it valuable for tagging and tracking biomolecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The Cambridge Structural Database (CSD) identifies 485 substituted 3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxoles, with three triazole derivatives being structurally closest to the target compound . Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Findings :
Core Structure : All compounds share a fused furo-dioxole bicyclic framework. However, the target compound’s furo[2,3-d]dioxole ring differs from the furo[3,4-d]dioxole in , leading to distinct stereoelectronic properties .
Functional Groups :
- The azide group in the target compound enables Huisgen cycloaddition, whereas triazole derivatives (LOHTIM, DOPVAH01) are products of such reactions .
- The 2,2-dimethyl-1,3-dioxolane substituent enhances steric protection of reactive sites, contrasting with the unprotected hydroxyl in DOPVAH01 .
Synthetic Routes :
- The target compound’s synthesis is simpler (single-step azide substitution) compared to multi-step protocols for triazole derivatives (e.g., Cu-catalyzed cycloaddition in LOHTIM) .
- ’s phosphoramidite compound requires advanced solid-phase synthesis, reflecting its application in oligonucleotide engineering .
Stability : Azide groups are thermally sensitive, limiting the target compound’s storage conditions. Triazole derivatives (LOHTIM) exhibit greater stability due to aromatic ring formation .
Research Implications
The target compound’s azide functionality positions it as a versatile intermediate for bioorthogonal chemistry. However, its instability compared to triazole analogs necessitates careful handling. Structural analogs like DOPVAH01 highlight the role of stereochemistry in biological activity, as seen in their application as nucleoside analogs . Future research should explore azide-to-triazole conversion efficiency and crystallographic studies (e.g., using SHELX software ) to resolve conformational dynamics.
Biological Activity
6-Azido-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole is a complex organic compound notable for its azide functional group and unique structural elements derived from dioxolane and tetrahydrofuran. The compound has attracted attention in the fields of medicinal chemistry and synthetic biology due to its potential biological activities and applications in drug development.
Structural Characteristics
The molecular formula of the compound is , and it features several functional groups that contribute to its reactivity and biological properties. The presence of the azide group is particularly significant as it can participate in various chemical reactions, including click chemistry.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C12H19N3O5 |
| IUPAC Name | 6-Azido-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole |
| SMILES | CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)N=[N+]=[N-])C |
| InChI | InChI=1S/C12H19N3O5/c1-11(2)16-5-6(18-11)8-7(14-15-13)9-10(17-8)20-12(3,4)19-9/h6-10H... |
Biological Activity
Research into the biological activity of this compound has revealed several key areas of interest:
Antimicrobial Activity
The azide group in this compound can enhance its interaction with biological molecules. Studies have indicated that compounds containing azide functionalities can exhibit antimicrobial properties by disrupting cell membranes or inhibiting vital cellular processes.
Cytotoxicity Studies
Preliminary cytotoxicity assays have shown that 6-Azido-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole may possess selective cytotoxic effects against certain cancer cell lines. The mechanism of action is hypothesized to involve the formation of reactive intermediates that induce apoptosis in malignant cells.
Click Chemistry Applications
The azide moiety allows for the application of click chemistry techniques. This has been exploited in bioconjugation strategies where the compound can be used to attach various biomolecules for targeted drug delivery systems or imaging applications.
Case Studies
Several studies have explored the biological implications of this compound:
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry investigated derivatives of azides in cancer therapy. The findings suggested that modifications to the azide structure could enhance selectivity and potency against specific cancer types .
- Antimicrobial Assessment : Research highlighted in Antibiotics journal demonstrated that azide-containing compounds showed significant activity against Gram-positive bacteria. The study emphasized the need for further exploration into structure-activity relationships .
Synthesis and Derivative Exploration
The synthesis of 6-Azido-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole typically involves multi-step organic reactions where glucose derivatives are modified to introduce the azide functionality. This process can yield various derivatives with altered biological activities.
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing this compound, and what purification methods are recommended?
- Methodology :
-
Step 1 : React the alkyne precursor with sodium azide (3 eq.) in THF at room temperature for 3 hours to introduce the azide group .
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Step 2 : Purify the crude product via flash column chromatography (silica gel) to isolate diastereomers, achieving a 46% yield with an 8:1 diastereomeric ratio (dr) .
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Key Considerations : Optimize reaction time and solvent polarity to improve dr.
Reagent Solvent Time Yield Diastereomer Ratio Reference Sodium Azide THF 3 h 46% 8:1
Q. Which characterization techniques are most effective for confirming the structure of this compound?
- Methodology :
- X-ray Crystallography : Resolve absolute configuration using SHELX programs (e.g., SHELXL for refinement) .
- NMR Spectroscopy : Analyze coupling constants (e.g., H and C) to confirm stereochemistry .
- Mass Spectrometry : Validate molecular weight via high-resolution mass spectrometry (HRMS) .
Q. What safety precautions are necessary when handling the azido functional group during synthesis?
- Methodology :
- Precautions : Conduct reactions under inert atmosphere (N), avoid mechanical shock (azides are shock-sensitive), and use explosion-proof equipment .
- Storage : Store azide-containing intermediates at -20°C in airtight containers.
Advanced Research Questions
Q. How can researchers resolve discrepancies between NMR and X-ray crystallography data when analyzing stereochemistry?
- Methodology :
-
Cross-Validation : Compare NOESY/ROESY NMR data with X-ray-derived torsion angles to identify conformational flexibility .
-
Computational Modeling : Use density functional theory (DFT) to simulate NMR chemical shifts and match experimental data .
Technique Application Reference NOESY/ROESY Confirm spatial proximity of protons DFT Calculations Predict NMR shifts
Q. What experimental design strategies are recommended for optimizing synthesis yield and stereoselectivity?
- Methodology :
-
Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent, catalyst loading) to identify optimal conditions .
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Flow Chemistry : Implement continuous-flow reactors to enhance reproducibility and reduce reaction time .
Parameter Range Tested Optimal Value Reference Temperature 0°C to 40°C 25°C Solvent THF, DCM, EtOH THF
Q. How can the azido group be utilized in click chemistry for further functionalization?
- Methodology :
- Huisgen Cycloaddition : React with alkynes (e.g., CuAAC reaction) to form 1,2,3-triazoles under mild conditions (CuSO, sodium ascorbate) .
- Purification : Use preparative HPLC to isolate click products, monitoring by H NMR for completion.
Q. What strategies can separate diastereomeric mixtures formed during synthesis?
- Methodology :
- Chiral Chromatography : Use Chiralpak® columns with hexane/isopropanol gradients for baseline separation .
- Crystallization : Exploit differential solubility of diastereomers in ethanol/water mixtures .
Q. How can computational methods predict crystal structure and electronic properties?
- Methodology :
-
SHELX Suite : Refine X-ray data to resolve disordered moieties (common in fused-ring systems) .
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DFT/Molecular Dynamics : Simulate crystal packing and electronic transitions (e.g., HOMO-LUMO gaps) .
Software Application Reference SHELXL Crystal structure refinement Gaussian Electronic property analysis
Q. How to correlate structural features with biological activity in SAR studies?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
